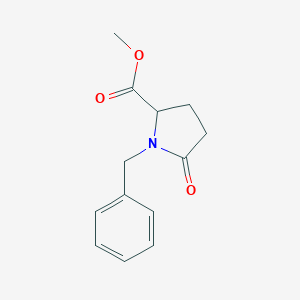

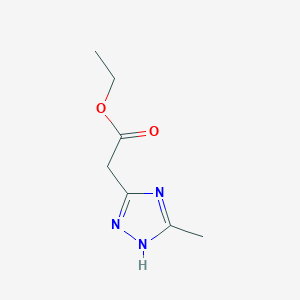

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

描述

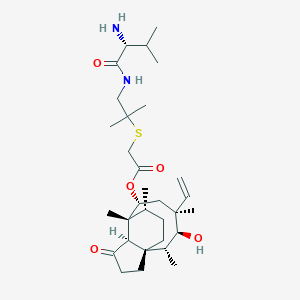

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as MBOPC, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylates and has been studied for its various biochemical and physiological effects.

科学研究应用

“Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C13H15NO3 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . However, specific applications of “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” are not readily available from the search results.

Drug Discovery

Pyrrolidine derivatives are often used as scaffolds in drug discovery due to their versatility . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Pyrrolidine derivatives are used to develop compounds for the treatment of various human diseases . The specific diseases that could be targeted by “Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate” would depend on the specific biological activity of the compound.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

作用机制

Mode of Action

The mode of action of Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

属性

IUPAC Name |

methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQSGNPXDLFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455095 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

CAS RN |

103301-78-6 | |

| Record name | methyl 1-benzyl-5-oxo-2-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)